molecular formula C19H23NO6 B13993411 Diethyl 3-(3-ethoxy-3-oxopropyl)-1h-indole-2,4-dicarboxylate CAS No. 5446-68-4

Diethyl 3-(3-ethoxy-3-oxopropyl)-1h-indole-2,4-dicarboxylate

Cat. No.: B13993411
CAS No.: 5446-68-4
M. Wt: 361.4 g/mol
InChI Key: YNHZYKSKYSYOFH-UHFFFAOYSA-N
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Description

Diethyl 3-(3-ethoxy-3-oxopropyl)-1h-indole-2,4-dicarboxylate is an organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole core substituted with ethoxy and oxopropyl groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 3-(3-ethoxy-3-oxopropyl)-1h-indole-2,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the reaction of indole derivatives with ethyl oxalate and ethyl acetoacetate under controlled conditions. The reaction is usually catalyzed by a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-(3-ethoxy-3-oxopropyl)-1h-indole-2,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted indole derivatives.

Scientific Research Applications

Diethyl 3-(3-ethoxy-3-oxopropyl)-1h-indole-2,4-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Diethyl 3-(3-ethoxy-3-oxopropyl)-1h-indole-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their catalytic activity. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 3-(3-ethoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate
  • Diethyl 3,3’-(methylimino)dipropanoate
  • Ethyl 3-[(3-ethoxy-3-oxopropyl)-methylarsanyl]propanoate

Uniqueness

Diethyl 3-(3-ethoxy-3-oxopropyl)-1h-indole-2,4-dicarboxylate is unique due to its indole core structure, which imparts distinct chemical and biological properties

Properties

CAS No.

5446-68-4

Molecular Formula

C19H23NO6

Molecular Weight

361.4 g/mol

IUPAC Name

diethyl 3-(3-ethoxy-3-oxopropyl)-1H-indole-2,4-dicarboxylate

InChI

InChI=1S/C19H23NO6/c1-4-24-15(21)11-10-12-16-13(18(22)25-5-2)8-7-9-14(16)20-17(12)19(23)26-6-3/h7-9,20H,4-6,10-11H2,1-3H3

InChI Key

YNHZYKSKYSYOFH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(NC2=CC=CC(=C21)C(=O)OCC)C(=O)OCC

Origin of Product

United States

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